molecular formula C9H9NO2 B2461608 3-(3-Methylpyridin-2-yl)prop-2-enoic acid CAS No. 70580-13-1

3-(3-Methylpyridin-2-yl)prop-2-enoic acid

Cat. No.: B2461608
CAS No.: 70580-13-1
M. Wt: 163.176
InChI Key: BTBTVPAYRMOTBK-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-2-yl)prop-2-enoic acid is a high-purity chemical compound with the molecular formula C 9 H 9 NO 2 . It is offered to the scientific research community as a building block for medicinal chemistry and drug discovery programs. While the specific biological profile of this compound is an area of ongoing research, its core structure features a pyridine ring, a common pharmacophore in medicinal chemistry. Compounds with similar pyridine scaffolds are extensively investigated for their potential to interact with biological targets. For instance, recent scientific literature highlights the strategic importance of developing broad-spectrum inhibitors targeting essential viral enzymes, such as the coronavirus main protease (M pro ) . Although the precise mechanism of action for this compound is not fully elucidated, its molecular architecture makes it a candidate for use in the synthesis and optimization of protease inhibitors or other therapeutically relevant molecules . Researchers can leverage this compound as a versatile intermediate to explore new chemical space and develop novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(E)-3-(3-methylpyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBTVPAYRMOTBK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid typically involves the reaction of 3-methylpyridine with an appropriate reagent to introduce the propenoic acid moiety. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 3-methylpyridine-2-carbaldehyde to form the desired product. The reaction conditions usually include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methylpyridin-2-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyridin-2-yl)prop-2-enoic acid
  • 3-(4-Methylpyridin-2-yl)prop-2-enoic acid
  • 3-(5-Methylpyridin-2-yl)prop-2-enoic acid

Uniqueness

3-(3-Methylpyridin-2-yl)prop-2-enoic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

3-(3-Methylpyridin-2-yl)prop-2-enoic acid, also known as (E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NO2C_9H_{9}NO_2, with a molecular weight of approximately 163.17 g/mol. The compound features a pyridine ring substituted with a methyl group and a propenoic acid moiety, which contributes to its unique chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory therapies.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which could help in mitigating oxidative stress-related diseases.
  • Potential as a Therapeutic Agent : Ongoing research is exploring the compound's efficacy in various therapeutic contexts, particularly concerning its interaction with biological targets involved in disease processes.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways critical for cellular function.
  • Receptor Binding : Its structure allows it to bind to specific receptors, potentially influencing signaling pathways involved in inflammation and immune responses .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
3-(4-Methylpyridin-3-yl)prop-2-enoic acidMethyl group at position 4Similar antimicrobial properties
3-(3-Methylpyridin-4-yl)propanoic acidSaturated propanoic acid instead of propenoicReduced activity compared to propenoic derivative

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing efficacy comparable to standard antibiotics.
  • Anti-inflammatory Mechanism Investigation : Research involving cell cultures indicated that the compound could reduce the production of pro-inflammatory cytokines, suggesting a pathway through which it exerts its anti-inflammatory effects. This was measured using ELISA assays to quantify cytokine levels before and after treatment with the compound.

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